Methyl 4-bromo-1H-imidazole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKFOCSHGUXYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622843-37-1 | |
| Record name | Methyl 4-bromo-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Bromo 1h Imidazole 2 Carboxylate and Analogous Imidazole Carboxylates
Precursor Selection and Initial Building Block Considerations
The synthesis of Methyl 4-bromo-1H-imidazole-2-carboxylate logically begins with the selection of appropriate precursors that will ultimately form the imidazole (B134444) ring and incorporate the necessary functional groups. A primary consideration is the source of the carbon and nitrogen atoms of the heterocycle. Classical approaches to imidazole synthesis often utilize α-dicarbonyl compounds, such as glyoxal (B1671930), in combination with an aldehyde and a source of ammonia (B1221849). nih.govenamine.net For the synthesis of a 2-carboxylated imidazole, a glyoxal derivative or a related C2 synthon bearing a precursor to the carboxylate group is a logical starting point.
Imidazole Ring Construction Strategies
The formation of the imidazole ring is a critical step in the synthesis of this compound. Various strategies, including cyclocondensation reactions and multi-component approaches, have been developed for the synthesis of the broader class of imidazole derivatives.
Cyclocondensation Reactions for Imidazole Formation
Cyclocondensation reactions are a cornerstone of imidazole synthesis. The most fundamental approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia, a reaction first reported by Debus in 1858. jocpr.com A variation of this, known as the Radziszewski reaction, provides a versatile route to a wide range of substituted imidazoles. enamine.net For the synthesis of imidazole-2-carboxylates, a potential pathway involves the use of a glyoxylic acid derivative as the aldehyde component, which would introduce the carboxylic acid functionality at the C2 position. Subsequent esterification would then yield the desired methyl ester. Another route involves the synthesis of imidazole-2-carboxaldehyde, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified. chemicalbook.com
A notable example of a cyclocondensation approach to a substituted imidazole carboxylate is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug Olmesartan. This synthesis starts from ethyl oxalate (B1200264) and ethyl chloroacetate, demonstrating the use of readily available precursors to construct a functionalized imidazole carboxylate core. jocpr.com
Multi-Component Approaches to Imidazole Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazole derivatives from simple starting materials in a one-pot process. researchgate.net Various MCRs have been developed for the synthesis of substituted imidazoles. For instance, the three-component reaction of 2-aminoazines, aldehydes, and isonitriles can afford 2-unsubstituted-3-amino-imidazoheterocycles, where glyoxylic acid can serve as a formaldehyde (B43269) equivalent. nih.gov
While specific multi-component reactions leading directly to Methyl 1H-imidazole-2-carboxylate are not extensively documented, the principles of MCRs suggest a plausible route. Such a reaction could theoretically involve the combination of a glyoxal derivative, a source of ammonia (like ammonium (B1175870) acetate), and a cyanide-containing component that could be subsequently hydrolyzed and esterified to the desired carboxylate. The versatility of MCRs lies in the ability to vary the starting materials to achieve a wide range of substitutions on the imidazole ring. nih.gov
Regioselective Functionalization of the Imidazole Core
The introduction of a bromine atom at the C4 position of the imidazole ring is a pivotal and challenging step in the synthesis of this compound. Direct bromination of the imidazole ring often leads to a mixture of isomers, necessitating strategies for regioselective functionalization.
Direct Bromination Protocols for Imidazole Carboxylates
Direct bromination of an unsubstituted or N-substituted Methyl 1H-imidazole-2-carboxylate would be the most straightforward approach. However, the electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack at multiple positions, primarily C4 and C5. The directing effect of the ester group at C2 and any substituent on the ring nitrogen will influence the regiochemical outcome of the bromination. For N-unsubstituted imidazoles, the tautomeric nature of the ring further complicates regioselectivity. Direct monobromination of imidazole and N-methylimidazole has been achieved using reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone. rsc.org However, achieving exclusive bromination at the C4 position in the presence of a C2-carboxylate group often requires more sophisticated methods.
Post-Cyclization Bromination Techniques and Isomer Control
To overcome the challenge of regioselectivity in direct bromination, a common strategy involves the use of a protecting group on one of the ring nitrogen atoms. This approach is exemplified in the synthesis of 4-bromo-2-nitro-1H-imidazole, where an N-protecting group is used to sterically hinder one side of the imidazole ring, thereby directing the incoming electrophile (bromine) to the desired position. A similar strategy can be envisioned for the synthesis of this compound.
The general approach would involve:
Protection of the imidazole nitrogen: The N-H of Methyl 1H-imidazole-2-carboxylate would be protected with a suitable bulky protecting group, such as a trityl or a silyl (B83357) group like [2-(trimethylsilyl)ethoxy]methyl (SEM). nih.govnih.gov
Regioselective bromination: The N-protected imidazole-2-carboxylate would then be subjected to bromination. The steric bulk of the protecting group would be expected to direct the bromination to the less hindered C4 position.
Deprotection: Finally, removal of the protecting group would yield the target compound, this compound.
This protecting group strategy offers a powerful tool for controlling the regiochemical outcome of electrophilic substitution on the imidazole ring, a critical aspect in the synthesis of specifically substituted imidazole derivatives.
Esterification and N-Substitution Reaction Pathways
The synthesis of this compound and its derivatives involves critical steps such as the introduction of the methyl ester group and the substitution at the nitrogen atom of the imidazole ring. These reactions are fundamental in building the target molecular architecture.
The conversion of a carboxylic acid to an ester, a process known as esterification, is a cornerstone of organic synthesis. For the synthesis of this compound, the precursor 4-bromo-1H-imidazole-2-carboxylic acid must undergo esterification.
One of the most classic methods for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com The mechanism proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Modern methods also offer efficient routes for esterification under mild conditions. Reagents like imidazole carbamates have been shown to be effective for the chemoselective esterification of a wide array of carboxylic acids. acs.org This approach can produce esters in high yields through a simple procedure. acs.org Another strategy involves the use of dialkyl dicarbonates in the presence of a Lewis acid catalyst, which also results in excellent yields of the desired ester. organic-chemistry.org
| Catalyst/Reagent | Substrates | Conditions | Outcome |
| Acid Catalyst (e.g., H₂SO₄) | Carboxylic acid and alcohol | Equilibrium, excess alcohol | Forms ester and water masterorganicchemistry.com |
| Imidazole Carbamates | Carboxylic acids | Mild conditions | High yields of esters acs.org |
| DMAP (0.05-2 mol%) | Alcohols and acid anhydrides | Solvent-free | High yields of esters organic-chemistry.org |
| DBSA (surfactant-type Brønsted acid) | Carboxylic acids in water | No dehydrating agents needed | Selective esterification organic-chemistry.org |
| Silica Chloride | Carboxylic acids and alcohols | - | Efficient esterification and transesterification organic-chemistry.org |
The synthesis of N-substituted imidazoles, such as Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, requires the introduction of a substituent on one of the nitrogen atoms of the imidazole ring. biosynth.com N-methylation is a common transformation in the synthesis of pharmaceutical intermediates.
To circumvent the issue of regioisomer formation, a strategic approach involves starting with a precursor where the desired substitution pattern is already established. For instance, selecting 1,2-dimethyl-1H-imidazole as a starting material for bromination avoids the regioselectivity problem associated with methylation at a later stage. thieme-connect.com While specific conditions for the N-methylation of this compound are not detailed in the provided context, general protocols often involve using a methylating agent like methyl iodide with a base such as potassium carbonate. thieme-connect.com
Sustainable and Efficient Synthesis Approaches
Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. These approaches aim to reduce reaction times, increase yields, minimize waste, and ensure scalability for industrial production.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netderpharmachemica.com The application of microwave irradiation can lead to a dramatic reduction in reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to a wide range of reactions, including the synthesis of heterocyclic compounds like imidazoles. nih.govajrconline.org
In the synthesis of imidazole-4-carboxylates, microwave heating has been shown to be superior to conventional refluxing in toluene, resulting in higher yields (71-77% vs. 51-55%) and significantly shorter reaction times. nih.gov The efficiency of microwave heating stems from the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. derpharmachemica.com This technology offers a greener alternative to traditional methods and is well-suited for the optimization of synthetic routes for compounds like this compound. researchgate.net
The benefits of microwave-assisted synthesis in the context of imidazole derivatives are summarized below.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Longer | Drastically reduced nih.gov |
| Product Yield | Often lower | Generally increased nih.govajrconline.org |
| Workup Procedure | Can be complex | Often simplified nih.gov |
| Environmental Impact | Higher energy consumption | More energy-efficient and environmentally friendly researchgate.netderpharmachemica.com |
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. A robust and scalable synthesis is crucial for the commercial viability of any chemical compound. For key building blocks like bromo-imidazole derivatives, developing a cost-effective and high-yielding process is a primary objective. researchgate.net
Studies on the scalable synthesis of the related compound 4-bromo-1,2-dimethyl-1H-imidazole have identified key strategies for efficient production. thieme.de A major hurdle in scaling up the synthesis of such compounds is often the formation of hard-to-separate regioisomers. thieme-connect.com A successful scalable process was developed by selecting a starting material that avoids this issue, specifically 1,2-dimethyl-1H-imidazole, and then performing a selective bromination. researchgate.net This approach has been successfully implemented on scales ranging from 100 grams to 1 kilogram, achieving high isolated yields of around 92%. thieme.de
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key aspect of modern chemical manufacturing. The development of such a robust route for a key bromo-imidazole intermediate demonstrates the feasibility of producing these important structural motifs in large quantities for applications in pharmaceuticals and other areas. thieme-connect.comthieme.de
Chemical Reactivity and Transformation Pathways of Methyl 4 Bromo 1h Imidazole 2 Carboxylate
Reactivity at the Bromine Center
The carbon-bromine bond at the C4-position of the imidazole (B134444) ring is a prime site for functionalization. This section details the principal reactions that leverage the reactivity of this halogen substituent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 4-bromo-1H-imidazole-2-carboxylate is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents onto the imidazole core.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted N-heterocycles is well-established. biosynth.comnih.gov Generally, these reactions are carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The reaction conditions, including the choice of solvent and base, are critical for achieving high yields.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The coupling of this compound with various alkynes would provide a direct route to 4-alkynyl-1H-imidazole-2-carboxylates, which are valuable intermediates in organic synthesis.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. This would allow for the coupling of this compound with various organostannanes to introduce alkyl, vinyl, or aryl groups at the C4-position.
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. The application of the Negishi coupling to this compound would offer another efficient method for C-C bond formation.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions (Data below is illustrative of typical conditions for bromo-substituted heterocycles and is not based on specific experimental results for this compound due to a lack of available literature.)
| Coupling Reaction | Typical Catalyst | Typical Base | Typical Solvent | Potential Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF | 4-Aryl/vinyl-1H-imidazole-2-carboxylate |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF | 4-Alkynyl-1H-imidazole-2-carboxylate |
| Stille | Pd(PPh₃)₄ | - | Toluene, THF | 4-Alkyl/vinyl/aryl-1H-imidazole-2-carboxylate |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | - | THF, DMF | 4-Alkyl/aryl/vinyl-1H-imidazole-2-carboxylate |
Nucleophilic Aromatic Substitution on the Brominated Imidazole Ring
The electron-deficient nature of the imidazole ring, particularly when substituted with an electron-withdrawing group like a methyl ester, can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom. While the reactivity of 4-bromoimidazoles in SNAr reactions can be lower than that of other halogenated heterocycles, these reactions can be promoted under certain conditions, such as with strong nucleophiles or under thermal or microwave irradiation. Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, the reaction with various primary or secondary amines could lead to the formation of 4-amino-1H-imidazole-2-carboxylate derivatives. rsc.org
Reactivity of the Methyl Ester Moiety
The methyl ester group at the C2-position of the imidazole ring is another key site for chemical transformations. It can undergo a variety of reactions typical of carboxylic acid esters.
Hydrolysis and Saponification Kinetics
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The kinetics of this reaction would be influenced by factors such as the concentration of the base, temperature, and the solvent system. The resulting carboxylate salt can then be protonated by the addition of an acid to yield the free carboxylic acid.
Transesterification Processes and Derivatization
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This process is often an equilibrium reaction, and the use of a large excess of the new alcohol can drive the reaction to completion. This method allows for the synthesis of a variety of ester derivatives with different alkyl or aryl groups, which can be useful for modifying the physical and biological properties of the molecule.
Reduction and Amidation Reactions of the Ester Group
The methyl ester can be reduced to the corresponding primary alcohol, (4-bromo-1H-imidazol-2-yl)methanol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The resulting alcohol provides another handle for further functionalization.
Amidation of the methyl ester can be accomplished by reacting it with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The direct amidation of esters is a valuable transformation for the synthesis of amides, which are important functional groups in many biologically active molecules. acs.org
Table 2: Reactions of the Methyl Ester Moiety (Data below is illustrative of typical conditions for ester transformations and is not based on specific experimental results for this compound due to a lack of available literature.)
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (Saponification) | NaOH (aq) or KOH (aq), then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ester (with R' group) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
| Amidation | R'R''NH, heat or catalyst | Amide |
Electrophilic and Nucleophilic Characteristics of the Imidazole Nucleus
The imidazole ring is an electron-rich heterocycle, possessing six π-electrons distributed over five atoms. However, the presence of two strong electron-withdrawing groups—the bromine atom and the methyl carboxylate—significantly modulates this inherent electron density. These groups decrease the nucleophilicity of the ring and enhance the electrophilicity of the carbon atoms, making the molecule susceptible to nucleophilic attack while deactivating it towards most electrophilic substitutions.
The key reactive sites and their characteristics are as follows:
N-1 Nitrogen: The pyrrole-like nitrogen atom bears a proton that is acidic in nature. Deprotonation by a base generates a highly nucleophilic imidazolide (B1226674) anion. This anion can readily react with various electrophiles, such as alkyl or acyl halides, in N-alkylation or N-acylation reactions.
C4-Br Bond: The carbon atom at the C4 position is bonded to a bromine atom, a good leaving group. The electron-withdrawing nature of the adjacent ester group and the imidazole ring itself renders this position susceptible to nucleophilic aromatic substitution (SNAr). Studies on similarly activated haloimidazoles, such as those bearing a nitro group, have shown that the halogen can be displaced by various nucleophiles including methoxides, phenoxides, and amines. researchgate.netrsc.org The reactivity can be dependent on the nature of the nucleophile, with hard and soft nucleophiles sometimes showing different regioselectivities in di-substituted haloimidazoles. researchgate.net Furthermore, this C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which allow for the formation of carbon-carbon bonds. nih.govthieme-connect.com
C5-H Bond: The C5 position is the most electron-rich carbon on the nucleus due to the directing effects of the N-1 nitrogen. While the ring is generally deactivated towards electrophilic attack, this position remains the most likely site for such reactions to occur, albeit under forcing conditions. A more common transformation at this site involves metallation, where a strong base like n-butyllithium can deprotonate the C5-H bond to form a lithiated intermediate, which can then be quenched with an electrophile.
Ester Group (C2): The methyl carboxylate group at the C2 position is an electrophilic center. It can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.
The following data table summarizes the reactivity at various positions on the this compound molecule.
| Position | Electronic Character | Characteristic Reactions | Reagents/Conditions |
| N-1 | Acidic (as N-H), Nucleophilic (as anion) | N-Alkylation, N-Acylation | Base (e.g., NaH), Alkyl/Acyl Halide |
| C-2 | Electrophilic | Hydrolysis, Amidation | H₂O/Acid or Base, Amines |
| C-4 | Electrophilic | Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., MeO⁻, R₂NH) |
| C-4 | Electrophilic | Palladium-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Alkynes (Sonogashira) |
| C-5 | Nucleophilic (relative to other carbons) | Lithiation-Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO₂) |
Investigation of Radical Pathways and Electron Transfer Phenomena
While ionic reactions are more common for imidazole derivatives, the potential for radical-mediated transformations and electron transfer processes exists, particularly due to the presence of the carbon-bromine bond.
Radical Pathways: A radical reaction is a multi-step process typically involving initiation, propagation, and termination phases. libretexts.org The C-Br bond in this compound can undergo homolytic cleavage upon exposure to UV light or radical initiators like azobisisobutyronitrile (AIBN). libretexts.orggoogle.com This cleavage would generate a bromine radical and a highly reactive 2-(methoxycarbonyl)-1H-imidazol-4-yl radical.
This imidazolyl radical could then participate in several propagation steps:
Hydrogen Abstraction: It could abstract a hydrogen atom from a solvent or another molecule to form Methyl 1H-imidazole-2-carboxylate.
Addition to π-Systems: The radical could add across double or triple bonds, leading to the formation of new carbon-carbon bonds.
Atom Transfer Radical Cyclization: If an appropriate unsaturated side chain were present on the molecule, intramolecular cyclization could occur.
While radical reactions on the imidazole nucleus itself are not extensively documented, radical bromination using N-Bromosuccinimide (NBS) under radical conditions is a known method for halogenating various organic substrates. google.comyoutube.com The selective generation and subsequent reaction of the imidazolyl radical represent a potential, though less explored, pathway for functionalization.
Electron Transfer Phenomena: Electron transfer is a fundamental process in many chemical transformations involving this molecule.
Proton-Coupled Electron Transfer (PCET): The imidazole ring itself can act as a proton acceptor, facilitating concerted proton/electron transfer from other organic reductants. nih.gov This amphoteric nature allows imidazole to mediate redox processes, a property that is crucial in many biological systems. acs.org The electron-withdrawing substituents on this compound would influence its redox potential, making it a better electron acceptor compared to unsubstituted imidazole.
Reductive Dehalogenation: The C-Br bond can be cleaved via a reductive process. This can occur through single-electron transfer (SET) from a reducing agent (e.g., an alkali metal or a transition metal in a low oxidation state), leading to the formation of a radical anion intermediate. This intermediate would then expel a bromide ion to give the imidazolyl radical, which is subsequently reduced to an anion and quenched by a proton source.
Charge-Transfer Complexes: Imidazole derivatives are known to form charge-transfer (CT) complexes and can exhibit photoinduced electron transfer. researchgate.netrsc.org The interaction of the electron-rich imidazole ring (as a donor) with an electron acceptor can lead to the formation of these complexes. Conversely, the electron-deficient nature of the substituted ring in this compound might allow it to act as an acceptor in the presence of a strong electron donor.
Cross-Coupling Mechanisms: Palladium-catalyzed cross-coupling reactions of the C-Br bond inherently involve electron transfer processes. The catalytic cycle typically involves the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This step can be viewed as an electron transfer from the palladium center to the C-Br bond. Subsequent steps of transmetalation and reductive elimination regenerate the Pd(0) catalyst and form the coupled product. nih.govthieme-connect.com
The table below outlines potential transformations involving radical or electron transfer pathways.
| Reaction Type | Reactive Intermediate(s) | Typical Conditions/Reagents | Potential Product |
| Homolytic C-Br Cleavage | Imidazolyl radical, Bromine radical | UV light (hν), Radical Initiator (e.g., AIBN) | Varies based on subsequent reaction |
| Reductive Dehalogenation | Radical anion, Imidazolyl radical | Reducing agents (e.g., Na, SmI₂, Zn) | Methyl 1H-imidazole-2-carboxylate |
| Suzuki Cross-Coupling | Pd(II) organometallic complex | Pd(0) catalyst, Base, Arylboronic acid | Methyl 4-aryl-1H-imidazole-2-carboxylate |
| Sonogashira Cross-Coupling | Pd(II)/Cu(I) organometallic complexes | Pd(0)/Cu(I) catalyst, Base, Terminal alkyne | Methyl 4-alkynyl-1H-imidazole-2-carboxylate |
Applications of Methyl 4 Bromo 1h Imidazole 2 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
"Methyl 4-bromo-1H-imidazole-2-carboxylate" is structurally primed to serve as a versatile intermediate in the synthesis of complex molecules, particularly those of pharmaceutical interest. The bromine atom at the C4 position is a key functional handle, allowing for the introduction of various substituents through cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings could facilitate the formation of carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.
The imidazole (B134444) ring itself offers multiple points for modification. The N-H proton can be deprotonated to allow for N-alkylation or N-arylation, introducing further diversity. The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. This trifunctional nature—bromo, ester, and N-H—positions the molecule as a valuable starting material for building intricate molecular architectures.
Table 1: Potential Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure |
| 4-Bromo | Suzuki Coupling | 4-Aryl-1H-imidazole-2-carboxylate |
| 4-Bromo | Buchwald-Hartwig Amination | 4-Amino-1H-imidazole-2-carboxylate |
| 1-H (Imidazole) | N-Alkylation | 1-Alkyl-4-bromo-1H-imidazole-2-carboxylate |
| 2-Carboxylate | Hydrolysis & Amide Coupling | 4-Bromo-1H-imidazole-2-carboxamide |
Design and Construction of Novel Heterocyclic Systems
The inherent reactivity of "this compound" makes it a candidate for the construction of novel fused heterocyclic systems. The presence of the bromine atom and the adjacent endocyclic nitrogen atom creates a synthon that could participate in annulation reactions. For example, reaction with a bifunctional reagent containing both a nucleophile and an electrophile could lead to the formation of a new ring fused to the imidazole core.
One potential pathway involves an initial substitution of the bromine atom, followed by an intramolecular cyclization. For instance, a palladium-catalyzed coupling with a suitably functionalized partner could introduce a side chain that subsequently reacts with the N1 or N3 position of the imidazole ring to form bicyclic structures like imidazo[4,5-c]pyridines or other related fused systems.
Scaffolding in the Preparation of Diverse Organic Compounds
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. "this compound" provides a pre-functionalized scaffold that can be elaborated in multiple directions. The bromine atom allows for the exploration of chemical space at the C4 position, which can be crucial for modulating biological activity.
By systematically varying the substituents at the C4, N1, and C2 positions, a diverse library of compounds can be generated from this single starting material. This approach is highly valuable in drug discovery, where the goal is to synthesize a wide range of analogues to identify structure-activity relationships (SAR).
Contributions to Combinatorial Chemistry and Library Synthesis
While specific examples are not prevalent in the literature, the properties of "this compound" make it an attractive building block for combinatorial chemistry and the synthesis of compound libraries. Its suitability for solid-phase organic synthesis could be envisioned, where the molecule is attached to a solid support via the ester or the N-H group. Subsequent reactions at the bromine position could then be carried out in a parallel fashion to generate a large number of distinct products.
The ability to perform a sequence of reactions, such as N-alkylation followed by a Suzuki coupling at the C4 position and finally, aminolysis of the ester, would allow for the creation of a three-dimensional library of compounds from this single precursor.
Utility in Retrosynthetic Planning for Polyfunctional Targets
In the realm of retrosynthetic analysis, "this compound" can be identified as a key strategic fragment for the synthesis of complex, polyfunctional target molecules containing a substituted imidazole core. When a target molecule features a 2,4-disubstituted imidazole, this compound represents a readily available starting material where the two positions are already differentiated.
Advanced Spectroscopic and Analytical Characterization Methodologies for Imidazole Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For Methyl 4-bromo-1H-imidazole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete assignment of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the imidazole (B134444) ring proton, the methyl ester protons, and the N-H proton of the imidazole ring.
The imidazole ring proton, located at the C5 position, is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electronic effects of the bromine atom at C4 and the carboxylate group at C2. Generally, protons on imidazole rings resonate between 7.0 and 8.0 ppm ubc.ca. The presence of the electron-withdrawing bromine atom would likely shift this proton's signal downfield.
The methyl protons of the ester group are expected to produce a sharp singlet, typically found in the range of 3.5-4.0 ppm. This characteristic chemical shift is a reliable indicator of the methoxy (B1213986) group of the methyl ester.
The N-H proton of the imidazole ring often appears as a broad singlet due to quadrupole broadening and potential chemical exchange with the solvent. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically observed in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 (imidazole ring) | 7.5 - 8.0 | Singlet |
| -OCH₃ (methyl ester) | 3.8 - 4.0 | Singlet |
| N-H (imidazole ring) | 10.0 - 13.0 (broad) | Singlet |
Predicted values are based on typical chemical shift ranges for similar functional groups and substituted imidazoles.
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three imidazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
The chemical shifts of the imidazole ring carbons are sensitive to the substituents. The C2 carbon, attached to the electron-withdrawing carboxylate group, is expected to be the most downfield of the ring carbons. The C4 carbon, bonded to the bromine atom, will also experience a significant shift, while the C5 carbon will be influenced by both substituents. For 4-bromo-1H-imidazole, the C4 resonance is observed around 106 ppm, and the C2 and C5 resonances are typically found further downfield spectrabase.com.
The carbonyl carbon (C=O) of the methyl ester group will appear as a singlet in the characteristic downfield region for ester carbonyls, generally between 160 and 175 ppm. The methyl carbon (-OCH₃) of the ester will resonate in the aliphatic region, typically around 50-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (imidazole ring) | 140 - 145 |
| C4 (imidazole ring) | 105 - 115 |
| C5 (imidazole ring) | 120 - 125 |
| C=O (ester) | 160 - 165 |
| -OCH₃ (methyl ester) | 52 - 55 |
Predicted values are based on data for 4-bromo-1H-imidazole and related imidazole esters. spectrabase.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the case of this compound, a COSY experiment would be expected to show no cross-peaks between the imidazole ring proton and the methyl ester protons, as they are not on adjacent carbons. This lack of correlation helps to confirm their isolated nature within the molecule's spin systems youtube.comsdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the imidazole H5 proton and the C5 carbon, and a cross-peak between the methyl protons and the methyl carbon of the ester group. This provides a direct link between the proton and carbon skeletons of the molecule youtube.comsdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be particularly informative. Key expected correlations would include:
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).
The imidazole H5 proton showing correlations to the C4 and C2 carbons of the imidazole ring.
The N-H proton potentially showing correlations to the C2 and C5 carbons. These correlations are instrumental in piecing together the connectivity of the molecule and confirming the positions of the substituents on the imidazole ring youtube.comsdsu.edursc.org.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the various functional groups.
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretch: Aromatic C-H stretching vibrations of the imidazole ring are typically observed around 3100 cm⁻¹. Aliphatic C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band in the range of 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1100-1300 cm⁻¹ range.
C-Br Stretch: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (imidazole) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (aromatic) | ~3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1700 - 1730 | Strong |
| C=N, C=C Stretch (ring) | 1500 - 1650 | Medium-Strong |
| C-O Stretch (ester) | 1100 - 1300 | Strong |
| C-Br Stretch | 500 - 700 | Medium |
Predicted values are based on characteristic vibrational frequencies for the respective functional groups and data for related imidazole compounds. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the imidazole ring. The C=C and C=N ring stretching vibrations would likely give rise to strong Raman signals. The C-Br stretch, involving a heavy atom, is also expected to be Raman active and observable in the low-frequency region. The C=O stretch of the ester may be weaker in the Raman spectrum compared to the FT-IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Imidazole Ring Vibrations | 1300 - 1600 | Strong |
| C-H Stretch (aromatic/aliphatic) | 2800 - 3100 | Medium |
| C-Br Stretch | 500 - 700 | Medium-Strong |
Predicted values are based on general principles of Raman spectroscopy and data for similar heterocyclic compounds.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing vital information on molecular weight and fragmentation pathways. For imidazole carboxylates such as this compound, mass spectrometry is indispensable for confirming its identity and structure. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a characteristic isotopic signature that greatly aids in the identification of the compound and its fragments. nih.gov
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. acs.orgnih.gov While this can make identifying the molecular ion challenging, the resulting fragmentation pattern serves as a molecular fingerprint, offering detailed structural insights.
For this compound, the EIMS spectrum is expected to show a molecular ion peak cluster corresponding to the two bromine isotopes. The primary fragmentation pathways would likely involve the cleavage of the ester group. Common fragmentation patterns for imidazole derivatives and esters observed under EI conditions include:
Loss of a methoxy radical (•OCH₃): This results in the formation of a stable acylium ion.
Loss of the entire methoxycarbonyl group (•COOCH₃): This leads to a fragment corresponding to the brominated imidazole ring.
Cleavage of the bromine atom: Loss of a bromine radical (•Br) can also occur.
The presence of the ⁷⁹Br and ⁸¹Br isotopes results in characteristic M and M+2 ion peaks for any bromine-containing fragment, simplifying spectral interpretation.
Table 1: Predicted EIMS Fragmentation Data for this compound Note: m/z values correspond to the most abundant isotopes.
| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |
|---|---|---|---|
| [C₅H₅BrN₂O₂]⁺˙ (Molecular Ion) | - | 219.9 | 221.9 |
| [C₄H₄BrN₂O]⁺ | Loss of •OCH₃ | 188.9 | 190.9 |
| [C₃H₂BrN₂]⁺ | Loss of •COOCH₃ | 159.9 | 161.9 |
| [C₅H₅N₂O₂]⁺ | Loss of •Br | 141.0 | - |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like many imidazole derivatives. wiley.com Using soft ionization techniques such as Electrospray Ionization (ESI), LC-MS typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for unambiguous molecular weight determination.
In the analysis of this compound, ESI in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [C₅H₅BrN₂O₂ + H]⁺. The characteristic isotopic pattern of bromine would be clearly visible as two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z), confirming the presence of a single bromine atom in the molecule. nih.gov
Table 2: Expected Molecular Ion Data from LC-MS (Positive ESI Mode)
| Ion Species | Molecular Formula | Expected m/z (containing ⁷⁹Br) | Expected m/z (containing ⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | [C₅H₆BrN₂O₂]⁺ | 220.9 | 222.9 |
| [M+Na]⁺ | [C₅H₅BrN₂O₂Na]⁺ | 242.9 | 244.9 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, and degradation products, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for the analysis of imidazole derivatives. nih.govresearchgate.net
A typical HPLC method for this compound would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peak shapes by suppressing the ionization of the imidazole ring. Detection is commonly performed using a UV detector, as the imidazole ring system contains a chromophore that absorbs in the UV region (typically around 210-254 nm). The purity is calculated from the relative peak area of the main component compared to the total area of all observed peaks.
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Typical Retention Time | 5-10 minutes (gradient dependent) |
| Purity Result Example | 99.5% (by area normalization) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for volatile and thermally stable compounds. gdut.edu.cn While the methyl ester group in this compound enhances its volatility compared to the corresponding carboxylic acid, the presence of the N-H group on the imidazole ring can lead to peak tailing due to its polarity and potential for hydrogen bonding.
To improve chromatographic performance, derivatization is often employed for imidazole-containing compounds prior to GC-MS analysis. gdut.edu.cnresearchgate.net Silylation, for instance, replaces the active hydrogen on the imidazole nitrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability, resulting in sharper peaks and more reproducible results. The mass spectrometer provides confirmation of the derivative's identity and purity, with fragmentation patterns that can be readily interpreted.
High-Resolution Techniques for Precise Structural Confirmation
While the techniques above can identify and quantify the compound, high-resolution methods are required for unambiguous structural confirmation, especially for novel substances.
High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides a highly accurate mass measurement of the molecular ion, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. wiley.com By comparing the experimentally measured accurate mass of the [M+H]⁺ ion of this compound with the theoretical mass calculated from its chemical formula, its elemental composition can be unequivocally confirmed, distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 4: HRMS Data for Structural Confirmation of this compound
| Parameter | Value |
|---|---|
| Ion Formula | [C₅H₆⁷⁹BrN₂O₂]⁺ |
| Theoretical Monoisotopic Mass | 220.9662 |
| Experimentally Measured Mass | 220.9660 |
| Mass Error | -0.9 ppm |
Complementary to HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides the definitive connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon environments, allow for the complete and unambiguous assignment of the compound's structure.
Computational and Theoretical Investigations on Methyl 4 Bromo 1h Imidazole 2 Carboxylate and Analogs
Electronic Structure Studies
The electronic structure is fundamental to a molecule's chemical and physical properties. Computational methods are employed to map electron distribution, optimize molecular geometry, and determine energetic stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state). For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G, are employed to determine parameters such as bond lengths and bond angles. researchgate.netirjweb.comresearchgate.net
The process involves calculating the total energy of the molecule for various atomic arrangements until a minimum is found. This optimized geometry is crucial for subsequent calculations of other properties. Energetic profiles, such as the heat of formation, can also be determined, which provides information on the molecule's thermodynamic stability. orientjchem.org For Methyl 4-bromo-1H-imidazole-2-carboxylate, DFT would be used to understand how the bromo and methyl carboxylate substituents influence the planarity and bond characteristics of the imidazole ring.
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Analog using DFT/B3LYP
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| C2-N3 | 1.32 Å | |
| N3-C4 | 1.37 Å | |
| C4-C5 | 1.36 Å | |
| C5-N1 | 1.38 Å | |
| Bond Angle | C5-N1-C2 | 108.5° |
| N1-C2-N3 | 111.0° | |
| C2-N3-C4 | 105.5° |
Note: Data is representative of typical imidazole ring structures and not specific experimental values for this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the structure and reactivity of molecules. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com
Table 2: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.29 |
| ELUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
Note: Values are illustrative based on DFT calculations for imidazole derivatives and serve to explain the concept. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters, derived from DFT, provide a quantitative measure of stability and reactivity. irjweb.comirjweb.com
Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov
Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.
Electrophilicity Index (ω): Represents the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = χ² / (2η). irjweb.com
These descriptors are crucial for comparing the reactivity of different imidazole analogs and predicting their behavior in chemical reactions. nih.gov
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. acadpubl.eu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). researchgate.net
In substituted imidazoles, NBO analysis can reveal stabilizing interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into anti-bonding orbitals of adjacent bonds. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu For this compound, NBO analysis would be instrumental in understanding the electronic interplay between the bromine atom, the methyl carboxylate group, and the imidazole ring, clarifying how these substituents electronically stabilize the molecular structure.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting spectroscopic data. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the accurate simulation of vibrational, nuclear magnetic resonance, and electronic spectra.
Simulated Vibrational Spectra (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational simulations of these spectra are crucial for assigning experimental bands to specific vibrational modes. For imidazole derivatives, DFT calculations are commonly employed to compute harmonic vibrational frequencies.
N-H Stretching: A prominent band, typically broad in the IR spectrum, is expected in the 3100-3400 cm⁻¹ region, corresponding to the stretching of the imidazole ring's N-H bond.
C-H Stretching: Aromatic C-H stretching vibrations of the imidazole ring are anticipated around 3000-3100 cm⁻¹. The methyl group's C-H stretching will appear in the 2850-2960 cm⁻¹ range.
C=O Stretching: The carbonyl group of the methyl ester is one of the most identifiable features, predicted to show a strong absorption band in the IR spectrum, typically between 1700 and 1730 cm⁻¹.
C=N and C=C Ring Stretching: The imidazole ring itself will produce a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
The table below presents hypothetical, yet representative, vibrational frequencies for this compound, based on DFT calculations performed on similar imidazole derivatives.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Medium-Strong | Weak |
| C-H (Aromatic) Stretch | 3000 - 3100 | Medium | Strong |
| C-H (Methyl) Stretch | 2850 - 2960 | Medium | Medium |
| C=O Stretch | 1700 - 1730 | Strong | Medium |
| C=N/C=C Ring Stretch | 1400 - 1650 | Strong | Strong |
| C-Br Stretch | 500 - 650 | Medium | Weak |
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. These predictions are vital for assigning signals in experimental spectra and confirming chemical structures.
For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the aromaticity of the imidazole ring.
¹H NMR: The proton on the imidazole ring (H5) is expected to be the most deshielded aromatic proton due to the proximity of the bromine atom. The N-H proton will likely appear as a broad signal at a downfield chemical shift, which can be solvent-dependent. The methyl protons of the ester group will resonate as a sharp singlet in the upfield region.
¹³C NMR: The carbon atoms of the imidazole ring will have distinct chemical shifts. The carbonyl carbon of the ester will be the most downfield signal. The C2 carbon, attached to the ester group, and the C4 carbon, bonded to the bromine, are expected to be significantly influenced by these substituents.
The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous bromo-imidazole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 12.0 - 14.0 (broad) | - |
| C2 | - | 140 - 145 |
| C4 | - | 115 - 120 |
| C5 | 7.5 - 8.0 | 125 - 130 |
| C=O | - | 160 - 165 |
| O-CH₃ | 3.8 - 4.2 | 50 - 55 |
Electronic Absorption (UV-Vis) Spectra Calculations and Interpretation
Electronic or UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
For imidazole derivatives, the UV-Vis spectra are typically characterized by π → π* transitions within the aromatic ring. The substitution pattern on the ring significantly affects the absorption maxima (λ_max). For this compound, the electron-withdrawing bromo and carboxylate groups are expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the λ_max. TD-DFT calculations on similar structures suggest that the primary electronic transitions would likely occur in the UV region.
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Imidazole derivatives have been identified as promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities, a key measure of NLO activity.
Computational chemistry provides a direct route to the calculation of NLO properties, such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These properties are determined by the response of the molecule's electron cloud to an external electric field. For a molecule to have a significant β value, it often possesses a donor-π-acceptor architecture that facilitates intramolecular charge transfer upon excitation.
While this compound does not have a classic strong donor-acceptor structure, the imidazole ring acts as a π-system, and the substituents can induce some degree of charge asymmetry. DFT calculations on related imidazole derivatives have shown that the strategic placement of substituents can enhance NLO properties. Theoretical calculations would be necessary to quantify the hyperpolarizability of this specific molecule and assess its potential as an NLO material.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about conformational flexibility, intermolecular interactions, and the influence of the solvent environment.
For this compound, MD simulations could be employed to:
Explore Conformational Space: The primary source of conformational flexibility is the rotation around the C2-C(O) single bond of the ester group. MD simulations can map the potential energy surface associated with this rotation and identify the most stable conformers.
Analyze Intermolecular Interactions: In the condensed phase or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize the hydrogen bonding patterns involving the N-H group and the carbonyl oxygen, as well as other non-covalent interactions. This is crucial for understanding its physical properties like solubility and crystal packing.
In Silico Mechanistic Elucidation of Reaction Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how chemical reactions occur.
For this compound, in silico studies could elucidate the mechanisms of various reactions, such as:
Synthesis: The formation of the substituted imidazole ring itself can be modeled. For instance, the van Leusen imidazole synthesis is a common route, and its mechanism, involving the formation and subsequent cyclization of intermediates, can be computationally investigated.
Functionalization: Reactions involving the N-H group (e.g., alkylation, acylation), the ester group (e.g., hydrolysis, amidation), or substitution of the bromine atom can be studied. DFT calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the observed regioselectivity of these reactions.
By mapping the potential energy surfaces for these transformations, computational chemists can provide valuable insights that can guide the design of new synthetic routes and the optimization of reaction conditions.
Structure Property Relationships and Rational Derivative Design of Imidazole Carboxylates
Influence of Substituents on the Reactivity Profile
The reactivity of the methyl 4-bromo-1H-imidazole-2-carboxylate core is significantly influenced by the electronic and steric nature of the substituents at various positions of the imidazole (B134444) ring. The bromine atom at the C4 position is a key handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. The ester group at the C2 position and the proton at the N1 position also offer sites for chemical derivatization.
Electronic Effects:
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the imidazole ring can modulate the electron density of the heterocyclic system, thereby affecting its reactivity.
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the imidazole ring. This generally enhances the nucleophilicity of the ring nitrogens and can facilitate electrophilic substitution reactions, although the primary mode of reaction for the bromo-substituted core remains cross-coupling. In the context of palladium-catalyzed reactions, EDGs on a coupling partner can influence the rate of transmetalation.
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and acyl substituents decrease the electron density of the imidazole ring. This can make the ring more susceptible to nucleophilic attack under certain conditions and can also influence the regioselectivity of reactions. For instance, an EWG at the C5 position can affect the acidity of the N1-proton.
Steric Effects:
The size and spatial arrangement of substituents can play a crucial role in determining the accessibility of reactive sites and the stability of reaction intermediates. Bulky substituents near the bromine atom at C4 can hinder the approach of the catalyst and coupling partners in cross-coupling reactions, potentially leading to lower yields or requiring more forcing reaction conditions. Similarly, steric hindrance around the ester group at C2 could affect its reactivity towards hydrolysis or amidation.
Systematic Exploration of Structure-Reactivity Correlations
A systematic exploration of structure-reactivity correlations involves the synthesis of a library of derivatives with varied substituents and the subsequent evaluation of their chemical behavior. For this compound, this typically involves derivatization at the C4 position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base. The electronic nature of the boronic acid partner significantly impacts the reaction outcome.
| Substituent on Phenylboronic Acid | Electronic Effect | Expected Reactivity in Suzuki Coupling |
| 4-Methoxy | Electron-donating | Generally faster reaction rates |
| 4-Methyl | Electron-donating | Favorable for coupling |
| Unsubstituted Phenyl | Neutral | Baseline reactivity |
| 4-Trifluoromethyl | Electron-withdrawing | Can lead to slower reaction rates |
| 4-Nitro | Strongly electron-withdrawing | May require more robust catalytic systems |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromo-imidazole and an amine. The nature of the amine, as well as the ligand on the palladium catalyst, are critical for a successful transformation.
| Amine Coupling Partner | Type | Expected Reactivity in Buchwald-Hartwig Amination |
| Aniline | Aromatic | Generally good reactivity |
| Morpholine | Secondary Aliphatic | Often requires specific ligand systems |
| Benzylamine | Primary Aliphatic | Good reactivity |
| 4-Methoxyaniline | Electron-rich Aromatic | Enhanced reactivity |
| 4-Nitroaniline | Electron-poor Aromatic | May require stronger bases or more active catalysts |
Rational Design Principles for Tailoring Chemical Behavior
The rational design of novel this compound derivatives is guided by a set of principles aimed at achieving specific chemical or biological properties.
Modulation of Lipophilicity: The introduction of various substituents can alter the lipophilicity of the molecule, which is a crucial parameter for its solubility and potential biological activity. For instance, introducing alkyl or aryl groups increases lipophilicity, while adding polar groups like hydroxyl or carboxyl groups decreases it.
Introduction of Hydrogen Bond Donors and Acceptors: The strategic placement of hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., carbonyls, nitriles) can influence the intermolecular interactions of the molecule, affecting its crystal packing, solubility, and binding affinity to biological targets.
Fine-tuning of Electronic Properties: As discussed, the electronic nature of the substituents can be modulated to control the reactivity of the imidazole core. This is particularly important when designing molecules for specific applications, such as catalysis or materials science, where the electronic properties are critical.
Bioisosteric Replacement: In the context of medicinal chemistry, bioisosteric replacement is a common strategy. For example, a bromine atom could be replaced with other groups of similar size and electronic properties to modulate the compound's metabolic stability or binding interactions.
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of novel derivatives of this compound primarily relies on the functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the most versatile methods for this purpose.
General Procedure for Suzuki-Miyaura Coupling:
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dioxane/water mixture), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ (2.0 eq.) are added. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the product is extracted, purified by column chromatography, and characterized.
General Procedure for Buchwald-Hartwig Amination:
A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up, and the product is purified by chromatography.
Table of Synthesized Derivatives and Characterization Data:
Below are representative examples of novel derivatives that can be synthesized from this compound, along with their expected characterization data.
| Compound Name | Structure | Synthetic Method | Expected ¹H NMR (δ, ppm) | Expected Mass Spec (m/z) |
| Methyl 4-phenyl-1H-imidazole-2-carboxylate | Suzuki-Miyaura | 7.8-8.0 (m, 2H), 7.3-7.5 (m, 3H), 7.2 (s, 1H), 3.9 (s, 3H) | [M+H]⁺: 217.09 | |
| Methyl 4-(4-methoxyphenyl)-1H-imidazole-2-carboxylate | Suzuki-Miyaura | 7.7-7.9 (d, 2H), 6.9-7.1 (d, 2H), 7.1 (s, 1H), 3.85 (s, 3H), 3.9 (s, 3H) | [M+H]⁺: 247.10 | |
| Methyl 4-(morpholino)-1H-imidazole-2-carboxylate | Buchwald-Hartwig | 7.0 (s, 1H), 3.85 (t, 4H), 3.7 (s, 3H), 3.2 (t, 4H) | [M+H]⁺: 226.12 | |
| Methyl 4-(phenylamino)-1H-imidazole-2-carboxylate | Buchwald-Hartwig | 7.6 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 7.0 (s, 1H), 3.8 (s, 3H) | [M+H]⁺: 232.10 |
Emerging Research Frontiers and Future Perspectives in Imidazole Carboxylate Chemistry
Development of Advanced Catalytic Systems for Imidazole (B134444) Functionalization
The presence of a bromine atom and reactive C-H bonds on the imidazole ring of Methyl 4-bromo-1H-imidazole-2-carboxylate makes it an ideal substrate for a variety of advanced catalytic transformations. These reactions are crucial for diversifying the core structure and synthesizing novel derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are at the forefront of these transformations. The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds by coupling the bromoimidazole with organoboron reagents. researchgate.netnih.govresearchgate.net While specific conditions for this compound are not extensively documented in publicly available literature, related studies on unprotected haloimidazoles demonstrate the feasibility of such reactions in the presence of a suitable palladium catalyst and base, offering a pathway to a wide array of functionalized imidazole derivatives in good to excellent yields. mdpi.com
The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds, which is essential for the synthesis of many biologically active compounds. researchgate.netescholarship.org This reaction enables the coupling of aryl halides with amines. Efficient methods for the amination of unprotected bromoimidazoles have been developed, highlighting the potential for applying this chemistry to this compound to generate novel amino-imidazole derivatives. semanticscholar.orgnih.gov
Beyond traditional cross-coupling, C-H activation has emerged as a step-economical strategy for functionalizing imidazole rings. Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been successfully demonstrated. rsc.orgnih.gov These methods offer a direct approach to functionalizing the C-H bonds of the imidazole core, providing an alternative to pre-functionalized starting materials.
Photoredox catalysis represents a rapidly advancing frontier, utilizing visible light to drive chemical transformations under mild conditions. This technology has been applied to a range of reactions, including bromination and the coupling of benzyl (B1604629) bromides. semanticscholar.orgcarthage.edu The application of photoredox catalysis to this compound could enable novel transformations that are not accessible through traditional thermal methods.
| Catalytic System | Description | Potential Application for this compound |
| Palladium-Catalyzed Cross-Coupling | ||
| Suzuki-Miyaura Coupling | Forms C-C bonds between organohalides and organoboron compounds. researchgate.netnih.govresearchgate.net | Synthesis of aryl- or vinyl-substituted imidazole-2-carboxylates. |
| Buchwald-Hartwig Amination | Forms C-N bonds by coupling aryl halides with amines. researchgate.netescholarship.org | Preparation of amino-imidazole derivatives for medicinal chemistry. semanticscholar.orgnih.gov |
| Heck Reaction | Couples aryl or vinyl halides with alkenes to form substituted alkenes. | Synthesis of alkenyl-substituted imidazole-2-carboxylates. |
| Nickel-Catalyzed C-H Activation | Enables the direct functionalization of C-H bonds. rsc.orgnih.gov | Direct arylation or alkenylation of the imidazole ring without pre-bromination. |
| Photoredox Catalysis | Utilizes visible light to initiate redox reactions. semanticscholar.orgcarthage.edu | Novel functionalization reactions under mild and environmentally friendly conditions. |
Integration into Novel Materials Science and Supramolecular Applications
The rigid, planar structure of the imidazole ring, combined with the coordinating ability of the carboxylate group and the potential for halogen bonding from the bromine atom, makes this compound an attractive building block for novel materials and supramolecular assemblies.
In the realm of materials science, imidazole and carboxylate-containing ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comgoogle.comrsc.org These materials exhibit porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The bifunctional nature of imidazole-carboxylate ligands allows them to bridge metal centers, forming diverse and stable network structures. mdpi.com While the direct use of this compound in MOF synthesis is not widely reported, its structural motifs are highly relevant to the design of new functional materials.
Supramolecular chemistry explores the non-covalent interactions that govern molecular self-assembly. The imidazole and carboxylate groups are excellent candidates for forming strong hydrogen bonds, which can direct the formation of well-ordered supramolecular structures. mdpi.com The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to control the solid-state packing of molecules. The interplay of these interactions in derivatives of this compound could lead to the rational design of novel crystalline materials with desired physical and chemical properties.
| Application Area | Role of Imidazole Carboxylate Moiety | Potential Contribution of this compound |
| Metal-Organic Frameworks (MOFs) | Serves as a bifunctional linker to connect metal nodes, forming porous frameworks. researchgate.netmdpi.comgoogle.comrsc.org | The bromo-substituent could be used to fine-tune the pore environment or as a site for post-synthetic modification. |
| Coordination Polymers | Acts as a ligand to coordinate with metal ions, leading to the formation of extended network structures. mdpi.com | The specific geometry and electronic properties could lead to novel network topologies and functionalities. |
| Supramolecular Assemblies | Participates in hydrogen bonding and other non-covalent interactions to direct self-assembly. mdpi.com | The bromine atom can introduce halogen bonding as an additional control element for crystal engineering. |
| Crystal Engineering | The predictable geometry and interaction sites of the molecule can be used to design crystalline materials with specific properties. | The interplay of hydrogen and halogen bonding can be exploited to create complex and functional solid-state architectures. |
Computational-Aided Discovery and Design of New Chemical Entities
Computational chemistry has become an indispensable tool in modern drug discovery and materials design. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly used to predict the biological activity and properties of new chemical entities, thereby accelerating the design and development process.
Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a biological target. researchgate.netnih.govekb.eg The imidazole scaffold is a common feature in many approved drugs, and computational studies of imidazole derivatives have been instrumental in understanding their mechanism of action and in the design of new, more potent inhibitors. nih.govmdpi.com The structure of this compound can serve as a starting point for the design of novel enzyme inhibitors, where computational models can guide the selection of substituents to optimize binding interactions.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govnih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. QSAR studies on halogen- and amidino-substituted benzimidazoles have provided insights into the structural requirements for antiproliferative activity, demonstrating the utility of this approach for imidazole-based drug discovery. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov DFT calculations can provide valuable information on molecular geometry, reactivity, and spectroscopic properties, which can aid in the interpretation of experimental results and guide the design of new molecules with desired electronic characteristics.
| Computational Method | Description | Application to this compound Derivatives |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.netnih.govekb.eg | To design and screen for potential biological targets and to optimize ligand-receptor interactions. |
| QSAR Analysis | Relates the chemical structure of molecules to their biological activity. mdpi.comnih.govnih.gov | To predict the biological activity of novel derivatives and to guide the design of more potent compounds. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov | To understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule and its derivatives. |
Green and Sustainable Methodologies in Heterocyclic Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. The synthesis of imidazole derivatives is an area where these principles are being actively applied.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netthaiscience.infomdpi.com The use of microwave irradiation in combination with ionic liquids has been shown to be an effective and environmentally friendly approach for the synthesis of substituted imidazoles. thaiscience.info
Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. biotechjournal.indigitallibrary.co.in They can act as both the solvent and the catalyst in chemical reactions, simplifying the experimental procedure and reducing the need for volatile organic compounds. The synthesis of imidazole-based ionic liquids and their application in various reactions is a growing area of research. nih.govthaiscience.infomdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While the direct biocatalytic synthesis of this compound has not been extensively reported, biocatalytic approaches for the synthesis of amides and the reduction of carboxylic acids are well-established. researchgate.netresearchgate.netmanchester.ac.uk The application of these methods to imidazole carboxylate derivatives could lead to more sustainable and efficient synthetic routes. A patent describes a method for catalytically synthesizing 1H-imidazole-4-carboxylic acid using an inorganic-salt composite catalyst. nih.gov Additionally, a patent has been filed for a synthesis method of a 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. google.com Another patent details the synthesis of 4-bromo-2-nitro-1H-imidazole. google.com
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. researchgate.netthaiscience.infomdpi.com | Can potentially reduce reaction times and improve yields in the synthesis and functionalization of the target compound. |
| Ionic Liquids | Non-volatile, recyclable solvents that can also act as catalysts. thaiscience.infobiotechjournal.indigitallibrary.co.in | Offers a greener alternative to traditional organic solvents for synthesis and modification reactions. nih.govmdpi.com |
| Biocatalysis | Employs enzymes as catalysts for chemical transformations. researchgate.netresearchgate.netmanchester.ac.uk | Provides a highly selective and environmentally friendly route for the synthesis or modification of the carboxylate group. |
| Catalytic Methods | Use of catalysts to improve reaction efficiency and reduce waste. | Development of new catalysts can lead to more sustainable synthetic pathways. nih.gov |
Q & A
Basic Research Question
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities at 254 nm.
- Elemental Analysis : Discrepancies >0.3% suggest incomplete purification or solvent retention.
- Mass Spectrometry : HRMS (ESI+) should confirm [M+H] with <3 ppm error .
Advanced Consideration : Contradictions between HPLC and NMR data may indicate isomeric byproducts (e.g., 5-bromo regioisomer). Use 2D NMR (COSY, HSQC) to assign proton environments and confirm regiochemistry .
How do solvent and catalyst choices impact cross-coupling reactions involving the bromo substituent?
Advanced Research Question
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings but may promote ester hydrolysis. Use toluene for moisture-sensitive reactions.
- Catalyst : Pd(PPh) is effective for Suzuki couplings, while Buchwald-Hartwig aminations require Pd(dba) with XPhos ligands.
- Additives : KCO or CsCO as bases; monitor reaction progress via TLC to avoid over-arylation .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation reported in imidazole derivatives) .
- Ventilation : Use fume hoods due to potential bromine vapor release during decomposition.
- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .
How can computational tools predict reactivity and stability of derivatives?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic substitution sites.
- Molecular Dynamics : Simulate solubility in biological membranes using GROMACS.
- Docking Studies : AutoDock Vina can model interactions with target enzymes (e.g., cytochrome P450) to prioritize synthetic targets .
What are common pitfalls in interpreting X-ray crystallography data for brominated imidazoles?
Advanced Research Question
- Disorder : Bromine’s high electron density can cause artifacts. Refine with restraints using SHELXL’s AFIX commands.
- Thermal Motion : High ADPs for Br may indicate static disorder; apply ISOR constraints.
- Hydrogen Placement : Use SHELXH to generate idealized positions for NH and CH protons .
How do tautomeric forms of the imidazole ring affect chemical reactivity?
Advanced Research Question
The 1H-imidazole ring exists in two tautomers (1H and 3H), affecting Br’s electronic environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
